A Technical Guide to the Molecular Structure of 2,5-Dicyanopyridine for Advanced Research Applications
A Technical Guide to the Molecular Structure of 2,5-Dicyanopyridine for Advanced Research Applications
Abstract
This document provides an in-depth technical examination of the molecular structure of 2,5-dicyanopyridine (Pyridine-2,5-dicarbonitrile), a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a key building block, its structural integrity is paramount for the predictable synthesis of complex molecular architectures. This guide synthesizes data from spectroscopic and analytical methodologies to present a comprehensive structural profile. We will delve into the causality behind experimental choices for synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
The Strategic Importance of the Pyridine Scaffold
The pyridine ring, a benzene isostere, is a privileged scaffold in medicinal chemistry.[1] Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding and cellular permeability.[1] The introduction of nitrile (cyano) groups onto this scaffold, as in 2,5-dicyanopyridine, offers versatile reactivity, enabling its use as a crucial intermediate for active pharmaceutical ingredients (APIs) and the synthesis of complex heterocyclic systems.[2][3] Understanding the precise molecular geometry, electronic distribution, and spectroscopic fingerprint of this molecule is therefore a foundational requirement for its effective application.
Physicochemical and Structural Properties
2,5-Dicyanopyridine is a solid at room temperature with a defined set of physical properties that dictate its handling, storage, and reactivity.[2][4] These core attributes are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃N₃ | [4] |
| Molecular Weight | 129.12 g/mol | [2] |
| CAS Number | 20730-07-8 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 111-112 °C | [2] |
| Boiling Point | 110 °C (at 3 Torr) | [2] |
| InChI Key | YXHPFSCDWSLLRT-UHFFFAOYSA-N | [4] |
| Synonyms | Pyridine-2,5-dicarbonitrile, 5-cyanopyridine-2-carbonitrile | [4] |
Spectroscopic Elucidation of the Molecular Structure
A multi-technique analytical approach is essential for the unambiguous confirmation of the molecular structure of 2,5-dicyanopyridine. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination, providing detailed information on the connectivity and chemical environment of atoms.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The substitution pattern dictates a specific set of chemical shifts and coupling constants (J-values) that can be used to definitively assign the protons at the C-3, C-4, and C-6 positions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp-hybridized carbons of the nitrile groups. The chemical shifts of the carbons directly attached to the electron-withdrawing cyano groups and the ring nitrogen will be significantly downfield. For comparison, the related 3-methyl-2-pyridinecarbonitrile shows characteristic shifts for the ring and nitrile carbons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For 2,5-dicyanopyridine, the most prominent and diagnostic absorption band will be the strong, sharp C≡N stretching vibration, typically appearing in the 2220-2240 cm⁻¹ region.[7] Additional characteristic bands will confirm the presence of the aromatic pyridine ring (C=C and C=N stretching vibrations around 1400-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹). The IR spectrum for the isomeric 2,4-dicyanopyridine is available in the NIST Chemistry WebBook and serves as a valuable reference.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.[9] The mass spectrum of 2,5-dicyanopyridine will exhibit a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (129.12).[2] The fragmentation pattern will arise from the loss of HCN or cyanogen (C₂N₂), providing further corroboration of the structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2,5-dicyanopyridine was not found in the surveyed literature, data for related structures like 2,6-Dichloropyridine-3,5-dicarbonitrile show an essentially planar molecular geometry.[10] In the solid state, it is anticipated that 2,5-dicyanopyridine molecules would exhibit significant intermolecular interactions, likely involving π-π stacking of the pyridine rings and dipole-dipole interactions between the cyano groups and the ring nitrogen.
Synthesis and Characterization Workflow
The synthesis of dicyanopyridines can be achieved through various methods, with the cyanation of dihalopyridines being a common and effective approach.[7]
General Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent structural validation of 2,5-dicyanopyridine. This represents a self-validating system where the output of each analytical step confirms the success of the synthesis and the identity of the product.
Caption: General workflow for synthesis and characterization.
Protocol: Synthesis via Cyanation
This protocol is adapted from a known procedure for the synthesis of a related dicyanopyridine derivative.[7] The choice of a copper(I) cyanide reagent is critical as it is a reliable source of the cyanide nucleophile for aromatic substitution on halogenated pyridines.
Objective: To synthesize 3,4-diaminopyridine-2,5-dicarbonitrile from 2,5-dibromo-3,4-diaminopyridine. This serves as a model protocol for cyanation reactions on the pyridine ring.
Materials:
-
2,5-dibromo-3,4-diaminopyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction vial
-
Stirring plate with heating
Procedure:
-
In a sealable reaction vial, combine 2,5-dibromo-3,4-diaminopyridine (1.0 eq) and copper(I) cyanide (2.2 eq).
-
Add anhydrous DMF to the vial to create a stirrable mixture.
-
Seal the vial securely.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Maintain the temperature and stirring for 6 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
After cooling to room temperature, the reaction mixture is processed through standard aqueous work-up and extraction procedures.
-
The crude product is then purified, typically using column chromatography on silica gel, to yield the pure dicyanopyridine derivative.
Protocol: Structural Validation
Objective: To confirm the structure of the synthesized product using a suite of spectroscopic techniques.
Workflow:
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of a small sample of the purified product.
-
Validation: Confirm the presence of a sharp, strong absorption peak around 2235 cm⁻¹, characteristic of the C≡N stretch.[7] Verify the presence of aromatic C-H and C=C/C=N absorptions.
-
-
Mass Spectrometry (MS):
-
Analyze the sample via EI-MS or a soft ionization technique like ESI-MS.
-
Validation: Confirm the molecular ion peak corresponds to the expected molecular weight (e.g., 159.03 for C₇H₅N₅ in the model reaction).[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation: For the model compound, the ¹H NMR should show distinct signals for the aromatic proton and the amine protons.[7] The ¹³C NMR should confirm the presence of the correct number of unique carbon environments, including the characteristic downfield shifts for the nitrile carbons.[7]
-
Caption: Relationship between molecular structure and analytical methods.
Applications in Drug Discovery and Beyond
The 2,5-dicyanopyridine moiety is a valuable synthon. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to generate other heterocyclic rings. This chemical versatility makes it an attractive starting material for synthesizing libraries of compounds for high-throughput screening in drug discovery programs. For instance, related disubstituted pyridines are intermediates in the synthesis of drugs for a wide range of conditions.[11] Furthermore, the rigid, electron-deficient nature of the dicyanopyridine core makes it a candidate for applications in materials science, such as in the development of organic semiconductors or ligands for metal-organic frameworks.
Conclusion
The molecular structure of 2,5-dicyanopyridine has been thoroughly defined through a combination of established spectroscopic techniques. Its physicochemical properties, combined with the versatile reactivity of its dual nitrile groups on a biologically relevant pyridine scaffold, solidify its role as a high-value intermediate for researchers in drug development and chemical synthesis. The experimental workflows and validation criteria presented in this guide offer a robust framework for ensuring the quality and structural integrity of this compound in a research setting, upholding the principles of scientific accuracy and reproducibility.
References
-
ChemBK. 2,5-Dicyanopyridine. [Link]
-
Berezina, T. A., et al. (2018). Synthesis of 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2018(4), M1017. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dicyanopyridine: Synthesis, Properties, and Applications. [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
-
NIST. 2,4-Dicyanopyridine. [Link]
- Google Patents.
-
Çolak, A. T., et al. (2015). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. Inorganica Chimica Acta, 435, 123-131. [Link]
-
NIST. 2,4-Dicyanopyridine IR Spectrum. [Link]
-
Journal of Saudi Chemical Society. A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]
-
SpectraBase. 2,5-Dichloropyridine. [Link]
- Google Patents.
-
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15766-15781. [Link]
-
National Institutes of Health. 2,5-Diaminothiophene-3,4-dicarbonitrile. [Link]
-
National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]
-
National Institutes of Health. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]
-
National Institutes of Health. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Dicyanopyridine [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
